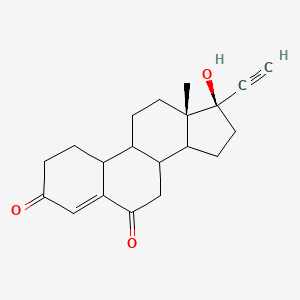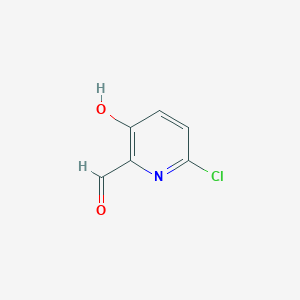
6-Chloro-3-hydroxypyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-hydroxypyridine-2-carbaldehyde is an organic compound with the chemical formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxyl group at the 3rd position, and an aldehyde group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common method involves the chlorination of 3-hydroxypyridine followed by formylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like formic acid or formamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
6-Chloro-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-Chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Chloro-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism by which 6-Chloro-3-hydroxypyridine-2-carbaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. In medicinal chemistry, it may interact with molecular targets such as proteins or nucleic acids, affecting their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Picolinaldehyde (2-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.
Nicotinaldehyde (3-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.
Isonicotinaldehyde (4-formylpyridine): Similar structure but lacks the chloro and hydroxyl groups.
Uniqueness
6-Chloro-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring, which can significantly influence its reactivity and interactions in chemical and biological systems. These functional groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C6H4ClNO2 |
|---|---|
分子量 |
157.55 g/mol |
IUPAC名 |
6-chloro-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-6-2-1-5(10)4(3-9)8-6/h1-3,10H |
InChIキー |
NLJYVIUXHFOFMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1O)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


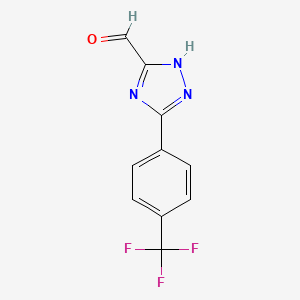
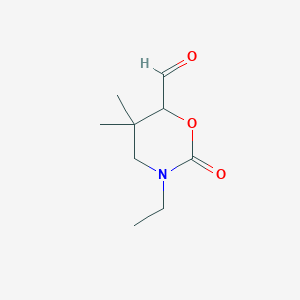

![(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-chromen-6-ol](/img/structure/B14865203.png)
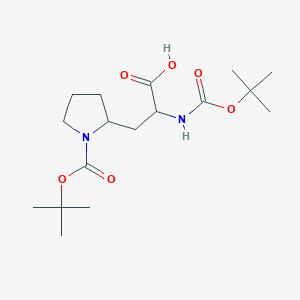
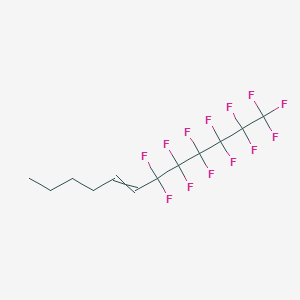
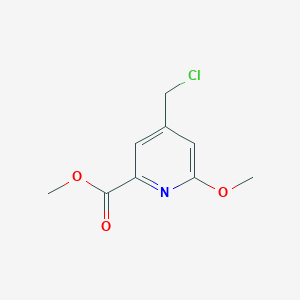
![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865219.png)
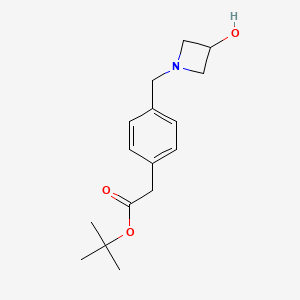
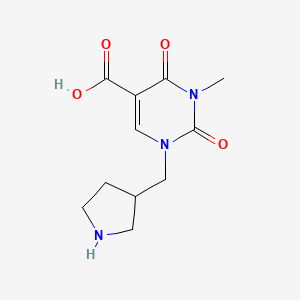
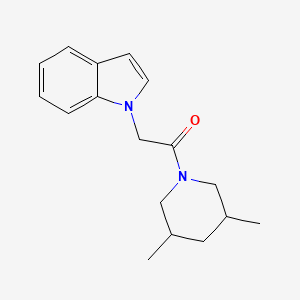

![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
